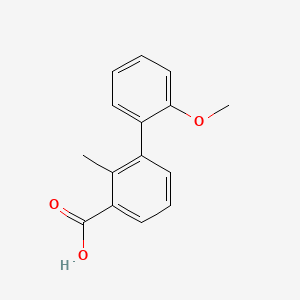

3-(2-Methoxyphenyl)-2-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxyphenyl)-2-methylbenzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methylbenzoic acid typically involves the reaction of 2-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then oxidized to the carboxylic acid. The reaction conditions often include the use of solvents like diethyl ether and reagents such as Grignard reagents and oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxyphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of 3-(2-Hydroxyphenyl)-2-methylbenzoic acid.

Reduction: Formation of 3-(2-Methoxyphenyl)-2-methylbenzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used

Applications De Recherche Scientifique

3-(2-Methoxyphenyl)-2-methylbenzoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mécanisme D'action

The mechanism of action of 3-(2-Methoxyphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also form ionic bonds with proteins and enzymes, affecting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Hydroxyphenyl)-2-methylbenzoic acid

- 3-(2-Methoxyphenyl)propionic acid

- 2-Methoxyphenyl isocyanate

Uniqueness

3-(2-Methoxyphenyl)-2-methylbenzoic acid is unique due to the presence of both a methoxy group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic uses .

Activité Biologique

3-(2-Methoxyphenyl)-2-methylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H16O3

- Molecular Weight : 256.30 g/mol

- IUPAC Name : this compound

This compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Bacillus subtilis | 10 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, making it a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that the compound significantly reduces pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

- Key Findings :

- Reduction in TNF-α levels by approximately 40% at a concentration of 50 μM.

- Inhibition of IL-6 production by about 35% at the same concentration.

These results suggest that the compound may modulate inflammatory responses, providing a potential therapeutic avenue for treating inflammatory diseases .

Case Study: Antimalarial Potential

A notable study explored the potential of related compounds in targeting the Plasmodium falciparum CLK3 protein kinase, which is crucial for malaria parasite survival. While this specific study did not focus directly on this compound, it highlighted the importance of structural analogs in developing effective antimalarial agents . The findings suggest that modifications to similar compounds could enhance their efficacy against malaria.

Research Findings on Antioxidant Activity

Another area of investigation has been the antioxidant activity of compounds related to this compound. Research indicates that derivatives with similar structures exhibit significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH assays, showing an IC50 value comparable to established antioxidants like ascorbic acid .

Propriétés

IUPAC Name |

3-(2-methoxyphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-11(7-5-8-12(10)15(16)17)13-6-3-4-9-14(13)18-2/h3-9H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKCNTHRHLGYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689126 |

Source

|

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-11-7 |

Source

|

| Record name | 2'-Methoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.